molecular formula C15H16OS B8361717 1-(4-Phenyl-5-propyl-thiophen-2-yl)-ethanone

1-(4-Phenyl-5-propyl-thiophen-2-yl)-ethanone

Cat. No.: B8361717
M. Wt: 244.4 g/mol
InChI Key: NYGLURYLBLIIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-5-propyl-thiophen-2-yl)-ethanone is a useful research compound. Its molecular formula is C15H16OS and its molecular weight is 244.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

1-(4-phenyl-5-propylthiophen-2-yl)ethanone

InChI

InChI=1S/C15H16OS/c1-3-7-14-13(10-15(17-14)11(2)16)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

NYGLURYLBLIIAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 2° C. methylmagnesium bromide (1 mL, 1.7 M in THF) is added to a solution of 4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide (900 mg, 3.11 mmol). The mixture stirred for 1 h before another portion (0.2 mL) of the Grignard reagent is added. Stirring is continued for 2 h. The mixture is diluted with water, extracted with EA and the organic extracts are dried over MgSO4 and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 5:4 to give 1-(4-phenyl-5-propyl-thiophen-2-yl)-ethanone (456 mg) as a yellow oil; LC-MS: tR=1.06 min, [M+1]+=245.14, 1H NMR (CDCl3): δ 7.59 (s, 1H), 7.47-7.32 (m, 5H), 2.87-2.81 (m, 2H), 2.54 (s, 3H), 1.76-1.63 (m, 2H), 0.95 (t, J=/.6 Hz, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-phenyl-5-propyl-thiophene-2-carboxylic acid methoxy-methyl-amide
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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